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Compound of Interest

Compound Name: NVOC cage-TMP-Halo

Cat. No.: B10857641 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of NVOC-caged-TMP-

Halo, a photoactivatable chemical inducer of dimerization (pCID), for the precise

spatiotemporal control of protein function in neuroscience research.

Introduction to NVOC-caged-TMP-Halo Technology
NVOC-caged-TMP-Halo is a powerful tool for controlling protein localization and protein-protein

interactions in living cells with high precision.[1] This cell-permeable molecule acts as a light-

sensitive bridge between two proteins of interest, enabling researchers to initiate cellular

processes at specific times and in specific subcellular locations.[1]

The technology is based on a tripartite system:

Target Protein 1: Fused to the bacterial enzyme E. coli dihydrofolate reductase (eDHFR).

Target Protein 2 (or Anchor): Fused to the HaloTag protein.

NVOC-caged-TMP-Halo: A small molecule that connects the two fusion proteins.

The molecule itself has three key components:

TMP (Trimethoprim): A ligand that binds with high affinity to eDHFR.
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Halo: A chloroalkane linker that forms a covalent and irreversible bond with the HaloTag

protein.[2]

NVOC (6-nitroveratryloxycarbonyl): A photolabile "caging" group that blocks the activity of the

TMP ligand.[2]

In its inactive, "caged" state, the molecule can be introduced to cells and will bind to the

HaloTag-fused protein. However, it will not interact with the eDHFR-fused protein. Upon

illumination with UV or violet light (typically 365-405 nm), the NVOC group is cleaved,

"uncaging" the TMP moiety. This allows the now-active TMP to bind to eDHFR, rapidly inducing

the dimerization of the two target proteins.[3] This light-inducible dimerization allows for acute

control over a wide range of cellular processes.

Mechanism of Action
The mechanism of NVOC-caged-TMP-Halo facilitates precise control over protein dimerization.

The process begins with the independent expression of two fusion proteins within a cell. One

protein of interest is fused to HaloTag, serving as an anchor, while the second protein is fused

to eDHFR. The NVOC-caged-TMP-Halo molecule is then introduced. In its caged form, it binds

to the HaloTag protein but cannot interact with eDHFR. The experiment is triggered by a pulse

of light, which cleaves the NVOC cage and activates the molecule. The uncaged TMP-Halo

now rapidly binds to the eDHFR-tagged protein, inducing dimerization and bringing the two

proteins of interest into close proximity. This induced proximity can be used to trigger a variety

of cellular events.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10953561/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10953561/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6032859/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857641?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Before Light Activation

Light Activation

After Light Activation (Dimerization)

Protein 1
(e.g., Kinase)

- eDHFR

Anchor Protein
(e.g., at Synapse)

- HaloTag

NVOC-caged-TMP-Halo

Covalent Binding

UV/Violet Light
(365-405 nm)

Active TMP-HaloProtein 1 - eDHFR

Binding

Anchor Protein - HaloTag

Click to download full resolution via product page

Mechanism of light-induced protein dimerization.
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Potential Applications in Neuroscience
While specific applications of NVOC-caged-TMP-Halo in neuroscience are emerging, the

technology offers immense potential for addressing key questions in the field. The ability to

control protein localization and interactions with high spatiotemporal resolution is particularly

suited for studying the dynamic and compartmentalized nature of neurons.

Potential applications include:

Synaptic Plasticity: Induce the recruitment of kinases (e.g., CaMKII) or phosphatases to

specific dendritic spines to study their role in long-term potentiation (LTP) or long-term

depression (LTD).

Axonal Transport: Control the interaction of motor proteins with their cargo to investigate the

dynamics of axonal transport in real-time.

Neurotransmitter Receptor Trafficking: Manipulate the localization of scaffolding proteins to

control the clustering of neurotransmitter receptors at the postsynaptic density.

Local Translation: Recruit or release RNA-binding proteins in specific dendritic

compartments to study their role in the localized translation of mRNAs.

Neuronal Development: Control the activity of guidance receptors or cytoskeletal regulators

in growth cones to study axon guidance and neuronal migration.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857641?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Potential Neuroscience Applications

Dendrite Axon Soma

Neuron

Dendritic Spine

Recruit Kinases
for LTP/LTD

Dendritic Shaft

Control Local
Translation

Growth Cone

Regulate Axon
Guidance

Presynaptic Terminal

Modulate Vesicle
Release Machinery

Nucleus

Control Gene
Transcription

Click to download full resolution via product page

Potential applications in different neuronal compartments.

Quantitative Data
The kinetics of protein recruitment using NVOC-caged-TMP-Halo are rapid, allowing for the

study of fast-acting cellular processes. The following table summarizes available quantitative

data from studies in HeLa cells, which can serve as a baseline for experiments in neuronal

models.
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Parameter Value Cell Type Notes Reference

Concentration 20 µM HeLa

Effective

concentration for

inducing

dimerization.

Incubation Time 15 - 60 min HeLa

Time for the

molecule to enter

the cell and bind

to HaloTag.

Recruitment

Half-Life (t1/2)
~15 seconds HeLa

Time to reach

half-maximal

recruitment of

the eDHFR-

tagged protein to

the HaloTag

anchor after

photoactivation.

Activation

Wavelength
365 - 405 nm General

Wavelengths for

uncaging the

NVOC group.

Experimental Protocols
The following are generalized protocols for using NVOC-caged-TMP-Halo. These should be

optimized for the specific neuronal cell type and experimental question.

Plasmid Construction and Cell Transfection
Vector Design: Create mammalian expression vectors for your proteins of interest.

Anchor Protein: Fuse your protein of interest (e.g., a synaptic scaffolding protein) to the C-

terminus of the HaloTag protein.

Mobile Protein: Fuse your second protein of interest (e.g., a kinase) to the N- or C-

terminus of the eDHFR protein. Fluorescent tags (e.g., mCherry, GFP) can be included to
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visualize the proteins.

Transfection: Transfect your neuronal cell culture (e.g., primary hippocampal neurons, SH-

SY5Y cells) with the desired plasmids using a standard transfection method (e.g., lipofection,

electroporation). Allow 24-48 hours for protein expression.

Preparation and Application of NVOC-caged-TMP-Halo
Stock Solution: Prepare a 10 mM stock solution of NVOC-caged-TMP-Halo in DMSO. Store

at -20°C or -80°C, protected from light.

Working Solution: On the day of the experiment, dilute the stock solution to a final

concentration of 10-20 µM in your imaging medium (e.g., Hibernate-E, Neurobasal).

Incubation: Replace the culture medium with the NVOC-caged-TMP-Halo working solution.

Incubate the cells for 30-60 minutes at 37°C, protected from light.

Photoactivation and Imaging
Microscopy Setup: Use a confocal or spinning-disk microscope equipped with a 405 nm

laser for photoactivation and appropriate lasers for exciting your fluorescent proteins (e.g.,

488 nm for GFP, 561 nm for mCherry).

Pre-activation Imaging: Acquire baseline images of the distribution of your fluorescently

tagged proteins before photoactivation.

Photoactivation: Use the 405 nm laser to illuminate a specific region of interest (ROI), such

as a single dendritic spine or a portion of an axon. The duration and intensity of the laser

pulse should be minimized to avoid phototoxicity and should be determined empirically. A

short pulse of a few hundred milliseconds is often sufficient.

Post-activation Imaging: Immediately after photoactivation, acquire a time-lapse series of

images to monitor the recruitment of the eDHFR-tagged protein to the HaloTag-anchored

protein.

Data Analysis: Quantify the change in fluorescence intensity in the ROI over time to

determine the kinetics of protein recruitment.
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Experimental Workflow
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A generalized experimental workflow.
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Considerations and Best Practices
Phototoxicity: UV/violet light can be damaging to cells. Use the lowest possible laser power

and shortest exposure time that still achieves efficient uncaging. Two-photon excitation can

be an alternative to reduce phototoxicity and improve spatial confinement in scattering

tissue.

Controls:

No Light Control: Cells treated with NVOC-caged-TMP-Halo but not exposed to light to

ensure no "leaky" dimerization occurs.

No Dimerizer Control: Cells expressing both fusion proteins and exposed to light but

without the dimerizer to control for light-induced artifacts.

Optimization: The optimal concentration of the dimerizer and the light exposure parameters

may vary between cell types and experimental setups. These should be carefully optimized

for each new system.

Reversibility: The dimerization induced by NVOC-caged-TMP-Halo is not reversible, as the

TMP-eDHFR binding is strong and the HaloTag-ligand bond is covalent. For reversible

control, other systems with photocleavable linkers may be necessary.

By providing acute and spatially precise control over protein function, NVOC-caged-TMP-Halo

represents a significant tool for dissecting the complex and dynamic signaling events that

underlie neuronal function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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